N-Methyl laudanosinium iodide
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30NO4.HI/c1-23(2)10-9-16-13-21(26-5)22(27-6)14-17(16)18(23)11-15-7-8-19(24-3)20(12-15)25-4;/h7-8,12-14,18H,9-11H2,1-6H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SANXPMGEBDLSJX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30INO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30460739 | |
| Record name | N-Methyl laudanosinium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30460739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3767-40-6 | |
| Record name | N-Methyl laudanosinium iodide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98541 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Methyl laudanosinium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30460739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Pathways and Derivatization Strategies for N Methyl Laudanosinium Iodide and Analogues
Established Synthetic Routes to N-Methyl Laudanosinium Iodide
The primary method for synthesizing this compound involves the direct quaternization of its tertiary amine precursor, laudanosine (B1674548). The synthesis and isolation of laudanosine are therefore critical preliminary steps.
The conversion of laudanosine to this compound is typically achieved through a quaternization reaction with methyl iodide. nih.gov This reaction involves the nucleophilic attack of the nitrogen atom of the laudanosine on the electrophilic methyl group of methyl iodide, resulting in the formation of a quaternary ammonium (B1175870) salt. rsc.org The quaternization of laudanosine with an alkyl iodide can lead to the formation of two diastereomeric isomers, which are designated as cis and trans based on the relationship between the newly introduced N-alkyl group and the C-1 benzyl (B1604629) substituent. rsc.org The trans isomer is often the major product. rsc.org The stereochemistry of these isomers can be determined and assigned using nuclear magnetic resonance (NMR) spectroscopy and confirmed by single-crystal X-ray analysis. rsc.org
The reaction conditions for quaternization can be varied. For instance, the replacement of the N-methyl group of tertiary amines like laudanosine with other alkyl groups can be achieved in a one-pot procedure by preparing the quaternary ammonium salt in sulfolane (B150427) and then treating it in situ with sodium sulfide (B99878) or potassium thioacetate. rsc.org Furthermore, Hofmann elimination reactions can be carried out on this compound using reagents like potassium hydroxide (B78521) or diazomethane (B1218177) to yield laudanosinemethine. nih.gov
| Reaction Type | Reagents | Key Features | Reference |
| N-Methylation | Methyl Iodide | Forms this compound. | nih.gov |
| N-Alkylation | Alkyl Iodide | Can produce cis and trans diastereomers. | rsc.org |
| One-pot N-dealkylation-N-alkylation | Alkylating agent, Sodium sulfide/Potassium thioacetate | Allows for the replacement of the N-methyl group. | rsc.org |
| Hofmann Elimination | Potassium hydroxide or Diazomethane | Results in the formation of laudanosinemethine. | nih.gov |
Laudanosine, or N-methyltetrahydropapaverine, is a naturally occurring alkaloid found in small quantities in opium. wikipedia.org However, for synthetic purposes, it is often more practical to synthesize it. One established route starts from suitably substituted homophthalic acids. thieme-connect.com This method involves the reaction of a homophthalic acid with aqueous methylamine, followed by cyclization to form an imide intermediate. thieme-connect.com This intermediate is then reduced with a reducing agent like lithium aluminum hydride (LiAlH4) to yield a tetrahydroisoquinoline derivative, which can be further elaborated to laudanosine. thieme-connect.com
Another approach to laudanosine synthesis involves a biomimetic chemo-enzymatic strategy. researchgate.net This method can start from the precursor (S)-reticuline, which is a key intermediate in the biosynthesis of many tetrahydroisoquinoline alkaloids. acs.org The synthesis of (S)-reticuline itself begins with the condensation of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde, catalyzed by norcoclaurine synthase (NCS), to form (S)-norcoclaurine. acs.org Subsequent methylation steps lead to (S)-reticuline. acs.org More direct synthetic routes to (±)-laudanosine have also been developed using photoredox catalysis to achieve α-benzylation of tetrahydroisoquinolines. researchgate.net
| Synthetic Approach | Starting Materials | Key Intermediates | Reference |
| From Homophthalic Acid | Homophthalic acid, Methylamine | Imide, Tetrahydroisoquinoline derivative | thieme-connect.com |
| Biomimetic Synthesis | (S)-Reticuline precursors (e.g., Dopamine) | (S)-Norcoclaurine, (S)-Reticuline | acs.org |
| Photoredox Catalysis | Tetrahydroisoquinoline, Benzyl derivative | α-Benzylated tetrahydroisoquinoline | researchgate.net |
Targeted Synthesis of this compound Analogues
To investigate the structure-activity relationships of this compound, various analogues have been synthesized with modifications at different positions of the molecule.
Structural modifications of this compound have been explored to understand the pharmacophore elements responsible for its biological activity. nih.gov For example, simplifying the structure by replacing the 1-(3,4-dimethoxybenzyl) moiety with a hydrogen or methyl group at the C-1 position resulted in a significant loss of activity, indicating the importance of this substituent. nih.gov Modifications have also been performed at the C-6 and C-7 positions of the tetrahydroisoquinoline core. nih.gov The synthesis of these analogues often involves preparing the appropriately substituted laudanosine precursor and then performing the quaternization reaction. nih.gov For instance, the synthesis of C-6'-bromo-laudanosine has been achieved through the direct bromination of laudanosine. mdpi.com
The stereochemistry of this compound and its analogues can have a significant impact on their biological activity. As mentioned earlier, the quaternization of laudanosine can produce a mixture of cis and trans diastereomers. rsc.org The separation of these diastereomers can be achieved by chromatographic methods. The synthesis of specific enantiomers of laudanosine, such as (+)-(S)-laudanosine, has been accomplished through enantioselective methods, including biocatalytic approaches using engineered imine reductases. researchgate.net These enantiomerically pure precursors can then be quaternized to yield the corresponding enantiomers of this compound. Interestingly, both enantiomers of this compound have been found to exhibit similar activity in some biological assays, suggesting that the interaction site may have a symmetrical configuration. nih.gov
Advanced Synthetic Methodologies Related to N-Methyl Quaternary Salts
Recent advances in synthetic organic chemistry have provided new tools for the synthesis of N-methyl quaternary salts and related compounds. Flow chemistry has been employed for the biomimetic oxidative cyclization of reticuline-type alkaloids using hypervalent iodine(III) reagents, offering a divergent approach to aporphine (B1220529) and morphinandienone natural products. researchgate.net As previously noted, one-pot procedures have been developed for the selective replacement of the N-methyl group in tertiary amines like laudanosine with other alkyl groups. rsc.org This method involves quaternization followed by in situ demethylation with a nucleophilic agent. rsc.org Furthermore, biocatalysis is emerging as a powerful tool for the stereoselective synthesis of tetrahydroisoquinoline alkaloids, with enzymes like imine reductases and N-methyltransferases enabling the efficient and stereoselective production of precursors to this compound. researchgate.net
N-Demethylation Strategies for N-Methyl Alkaloids and Analogues
The removal of a methyl group from a tertiary nitrogen atom (N-demethylation) is a critical transformation in alkaloid chemistry. researchgate.net It allows for the conversion of naturally abundant N-methyl alkaloids into versatile N-nor intermediates, which can then be used to synthesize a variety of analogues. acs.org Historically, methods like the von Braun reaction and the use of chloroformate reagents were employed, but these often require harsh conditions and can result in moderate yields. researchgate.net More contemporary strategies offer milder and more efficient alternatives.
One prominent modern method is the Polonovski-type reaction, which can be catalyzed by ferrocene (B1249389). nih.govthieme-connect.com This approach involves the N-oxidation of the tertiary N-methyl alkaloid, followed by a rearrangement and hydrolysis to yield the N-demethylated product. The use of ferrocene as a catalyst under these conditions has proven effective for a range of N-methyl alkaloids, including opiates and tropanes. nih.gov Researchers have found that substituted ferrocenes can further optimize this process. For instance, ferroceneacetic acid has been identified as a particularly effective catalyst, facilitating N-demethylation under mild, ambient temperature conditions and enabling a one-pot protocol that combines N-oxidation and demethylation. thieme-connect.comorganic-chemistry.org
Key findings in ferrocene-catalyzed N-demethylation include:
Catalyst Efficiency : Substituted ferrocenes, especially those with both electron-donating and accepting moieties like ferroceneacetic acid, can enhance reaction rates and yields. thieme-connect.comorganic-chemistry.org
Mild Conditions : The reactions can be carried out at room temperature, which is advantageous for sensitive alkaloid substrates. organic-chemistry.org
Solvent Effects : Halogenated solvents have been observed to generally improve the outcomes of these reactions. organic-chemistry.org
The table below summarizes the N-demethylation of various N-methyl alkaloids using different catalytic methods.
| Substrate | N-Demethylation Method | Catalyst/Reagent | Yield (%) | Reference |
| Codeine Methyl Ether | Polonovski-type | Ferrocene | Good | nih.gov |
| Thebaine | Polonovski-type | Ferrocene | Good | nih.gov |
| Morphine | Polonovski-type | Ferrocene | Reasonable | nih.gov |
| Oripavine | Polonovski-type | Ferroceneacetic acid | High | thieme-connect.comorganic-chemistry.org |
| Oxycodone | Polonovski-type | Ferrocene | Readily demethylated | nih.gov |
| Atropine (B194438) | Iron(0)-mediated | Iron Powder | High | acs.org |
Iron(0)-Mediated and Other Metal-Free Synthetic Transformations for Analogues
The synthesis of analogues of this compound can be achieved through various transformations, with iron-mediated and metal-free reactions providing powerful tools for modifying the core isoquinoline (B145761) structure.
Iron(0)-Mediated N-Demethylation
A mild and efficient two-step method for the N-demethylation of tertiary N-methyl alkaloids utilizes zero-valent iron, or iron powder (Fe(0)). acs.orgresearchgate.net This process is a key strategy for producing N-nor precursors for subsequent derivatization. The methodology involves:
N-Oxidation : The parent N-methyl alkaloid is first oxidized to its corresponding N-oxide, which is typically isolated as a stable hydrochloride salt. acs.org
Fe(0)-Mediated Reduction : The isolated N-oxide salt is then treated with iron powder, which facilitates the removal of the methyl group to yield the secondary N-nor amine. acs.orgresearchgate.net
This method has been successfully applied to a variety of opiate and tropane (B1204802) alkaloids, including those with sensitive functional groups. acs.orgcolab.ws For example, oxycodone and oxymorphone, which are key pharmaceutical intermediates, are readily N-demethylated using this approach. acs.org The use of iron powder is advantageous due to its low cost, low toxicity, and ease of removal from the reaction mixture. researchgate.net
Metal-Free Synthetic Transformations
The fundamental tetrahydroisoquinoline skeleton of laudanosine and its analogues is often constructed using classic, metal-free cyclization reactions. These methods remain central to the synthesis of the core structure from simpler precursors.
Bischler-Napieralski Reaction : This is a widely used method for synthesizing 3,4-dihydroisoquinolines, which can then be reduced to the tetrahydroisoquinoline core. The reaction involves the acid-catalyzed cyclization of a β-arylethylamide, typically using a dehydrating agent like phosphorus oxychloride. numberanalytics.com Its advantages include high yields and flexibility with various substrates. numberanalytics.com
Pictet-Spengler Reaction : This reaction forms a tetrahydroisoquinoline by condensing a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. numberanalytics.com It is a powerful tool for constructing the core ring system found in many isoquinoline alkaloids and is often used in the total synthesis of natural products. numberanalytics.comrsc.org
These foundational, metal-free reactions allow for the de novo synthesis of varied isoquinoline backbones, which can then be N-methylated to produce analogues of this compound.
Continuous Flow Synthesis Applications for Related Compounds
Continuous flow chemistry has emerged as a highly efficient and scalable technology for the synthesis of complex molecules like isoquinoline alkaloids. rsc.orgresearchgate.net This approach offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and higher reproducibility. rsc.org
For the synthesis of related isoquinoline compounds, continuous flow technology has been applied to several key transformations:
Oxidation and Hydrogenation : A two-step continuous flow process has been developed for the synthesis of oxycodone from thebaine. This involves a safe in-situ generation of performic acid for oxidation in a micromixer, followed by catalytic hydrogenation in a scalable reactor. researchgate.net
N-Demethylation : The iron-catalyzed N-demethylation strategy has been adapted to continuous flow conditions, demonstrating its scalability and efficiency for producing N-nor intermediates. researchgate.net
Total Synthesis : Fully continuous flow processes have been designed for the total synthesis of tetrahydroprotoberberine alkaloids, showcasing the technology's potential for producing complex natural products with high efficiency and sustainability. rsc.org
The application of flow chemistry provides a pathway for the safer, more efficient, and scalable production of N-methyl laudanosinium analogues and their precursors, which is crucial for further research and development. rsc.orgresearchgate.net
Structural Elucidation and Advanced Spectroscopic Characterization of N Methyl Laudanosinium Iodide
Advanced Spectroscopic Techniques for Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for N-Methyl Laudanosinium Iodide
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For this compound, both ¹H-NMR and ¹³C-NMR spectroscopy provide critical data for confirming its molecular structure.
While specific NMR data for this compound is not extensively available in public literature, analysis of related compounds provides a strong basis for understanding its expected spectral features. researchgate.netresearchgate.netresearchgate.net
The ¹H-NMR and ¹³C-NMR spectra of laudanosine (B1674548), the precursor to this compound, have been well-documented. researchgate.netresearchgate.net These spectra show characteristic signals for the aromatic protons, methoxy (B1213986) groups, and the protons of the tetrahydroisoquinoline core. researchgate.netresearchgate.net
For instance, in the ¹H-NMR spectrum of laudanosine, the aromatic protons typically appear in the region of δ 6.5-7.3 ppm. The numerous methoxy groups exhibit sharp singlets around δ 3.5-3.9 ppm. The protons on the N-methyl group and the tetrahydroisoquinoline ring system are observed in the upfield region of the spectrum. researchgate.net
The ¹³C-NMR spectrum of laudanosine complements the ¹H-NMR data, with distinct signals for each carbon atom in the molecule. The aromatic carbons resonate in the downfield region (δ 110-150 ppm), while the methoxy carbons appear around δ 55-60 ppm. The carbons of the N-methyl and the tetrahydroisoquinoline skeleton are found at higher field strengths. researchgate.net
Upon N-methylation to form this compound, shifts in the NMR signals are expected, particularly for the protons and carbons in close proximity to the newly formed quaternary nitrogen center. For example, the protons of the N,N-dimethyl groups would give rise to a characteristic singlet in the ¹H-NMR spectrum. The chemical shifts of the carbons in the isoquinolinium ring would also be affected by the positive charge on the nitrogen atom.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy of this compound
The IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to its various functional groups.
Aromatic C-H stretching: Bands in the region of 3000-3100 cm⁻¹ are characteristic of the stretching vibrations of the C-H bonds on the aromatic rings.
Aliphatic C-H stretching: The C-H stretching vibrations of the methyl and methylene (B1212753) groups in the isoquinolinium ring and the benzyl (B1604629) group would appear in the 2850-3000 cm⁻¹ region. researcherslinks.com
C=C stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings typically give rise to bands in the 1450-1600 cm⁻¹ region.
C-O stretching: Strong absorptions corresponding to the stretching of the C-O bonds of the four methoxy groups are expected in the 1000-1300 cm⁻¹ range.
C-N stretching: The C-N stretching vibrations of the quaternary ammonium (B1175870) group would also be present.
Iodide ion: In the low-frequency region of the Raman spectrum, a peak corresponding to the iodide ion may be observed. researcherslinks.comresearchgate.net For instance, in the Raman spectrum of N-Methyl benzothiazolium iodide, the iodide ion shows a peak at 640 cm⁻¹. researcherslinks.com
Mass Spectrometry for Molecular Identification and Purity Assessment (e.g., ESI-HRMS for related compounds)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. msu.edu High-resolution mass spectrometry (HRMS), particularly with electrospray ionization (ESI), is widely used for the analysis of benzylisoquinoline alkaloids and their derivatives. sci-hub.senih.govresearchgate.net
For this compound, ESI-HRMS would be the method of choice. This technique would allow for the precise determination of the mass of the N-Methyl laudanosinium cation (C22H30NO4⁺). The calculated exact mass of the cation is 372.2175 g/mol . The experimentally determined mass from ESI-HRMS should be in very close agreement with this calculated value, confirming the elemental composition. The full compound, including the iodide, has a monoisotopic mass of 499.12196 Da. nih.gov
Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to obtain structural information. sci-hub.senih.gov In an MS/MS experiment, the parent ion (the N-Methyl laudanosinium cation) is isolated and then fragmented. The resulting fragment ions provide valuable clues about the connectivity of the atoms within the molecule. The fragmentation patterns of related benzylisoquinoline alkaloids have been extensively studied and can serve as a reference for interpreting the MS/MS spectrum of this compound. sci-hub.senih.gov
Computational Approaches to Structural Elucidation and Spectroscopic Prediction
Computational chemistry offers a powerful set of tools to complement experimental data in the structural elucidation of molecules like this compound. kallipos.gr These methods can be used to predict molecular geometries, spectroscopic properties, and to gain a deeper understanding of the electronic structure.
Theoretical calculations, such as those based on Density Functional Theory (DFT), can be employed to optimize the three-dimensional structure of the N-Methyl laudanosinium cation. These calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed picture of the molecule's conformation.
Furthermore, computational methods can be used to predict the NMR chemical shifts (¹H and ¹³C), as well as the vibrational frequencies (IR and Raman). kallipos.gr By comparing the computationally predicted spectra with the experimentally obtained spectra, a more confident assignment of the spectral features can be achieved. This synergy between computational and experimental approaches is invaluable for the unambiguous structural determination of complex organic molecules. For instance, computational studies have been used to investigate the adsorption of methyl iodide on various materials. rsc.org
In-Depth Computational Analysis of this compound Remains Elusive in Scientific Literature
Despite a thorough search of scientific databases and academic literature, detailed structural and spectroscopic characterization of the chemical compound this compound through advanced computational methods does not appear to be publicly available.
This compound is recognized chemically as the quaternary ammonium salt derived from laudanosine. researchgate.netnih.gov While laudanosine itself, a metabolite of the neuromuscular blocking agent atracurium (B1203153), has been the subject of various pharmacological and analytical studies, the specific computational analyses requested—including Density Functional Theory (DFT) calculations, conformational analysis, and theoretical prediction of spectroscopic parameters—for its N-methylated iodide salt are not found in the reviewed literature. researchgate.netresearchgate.net
Searches for scholarly articles focusing on the "" did not yield any publications presenting the specific data required to populate the requested sections on:
Theoretical Prediction of Spectroscopic Parameters
While computational chemistry, particularly DFT, is a powerful and common tool for elucidating the properties of molecules, it appears that researchers have not published studies applying these specific methods to this compound. Theoretical studies and conformational analyses have been performed on related benzyltetrahydroisoquinoline alkaloids, such as norlaudanosine and its N-alkylated derivatives, but this research does not extend to the specific quaternary iodide salt .
Consequently, the generation of an article with detailed research findings, data tables, and in-depth discussion as per the provided outline is not possible at this time due to the absence of primary research data in the public domain.
Reactivity and Mechanistic Investigations of N Methyl Laudanosinium Iodide
Reactivity Profiles of the Quaternary Ammonium (B1175870) Center
The quaternary ammonium group is the central feature of N-Methyl laudanosinium iodide's reactivity. This positively charged nitrogen atom, bonded to four carbon atoms, renders the adjacent atoms susceptible to nucleophilic attack. The stability of the quaternary ammonium salt is influenced by the nature of the substituents on the nitrogen atom and the counter-ion.
In reactions involving quaternary ammonium salts, the ammonium ion itself can act as a leaving group. This is particularly evident in elimination reactions, such as the Hofmann elimination, where a base abstracts a proton from a β-carbon, leading to the formation of an alkene and a tertiary amine. libretexts.org The efficiency of this reaction is dependent on the steric accessibility of the β-hydrogens. libretexts.org
Alkylation of tertiary amines with alkyl halides, like methyl iodide, is a common method to form quaternary ammonium salts. libretexts.orglibretexts.org This reaction proceeds via an SN2 mechanism. libretexts.org However, the reactivity can be influenced by the solvent and the structure of the amine. For instance, studies on the N-alkylation of 1,3,6,8-tetraazatricyclo[4.3.1.13,8]undecane (TATU) with various alkyl iodides showed that the reaction occurs regioselectively at the nitrogen with more sp³ character, and the length of the alkyl chain did not significantly affect the reaction. researchgate.netnih.gov
The quaternary ammonium group also influences the acidity of adjacent protons. The electron-withdrawing nature of the positively charged nitrogen increases the acidity of the β-hydrogens, facilitating their abstraction by a base in elimination reactions. libretexts.org
Electron Transfer and Redox Chemistry of Related Iodide Compounds
The iodide counter-ion in this compound and related compounds plays a crucial role in their redox chemistry. Quaternary ammonium iodides have been studied in the context of redox flow batteries, where the iodide/triiodide redox couple is of central importance. nih.govacs.org
In aqueous solutions, quaternary ammonium cations can stabilize polyiodide species like triiodide (I₃⁻) and pentaiodide (I₅⁻). nih.govacs.org This stabilization affects the electrode kinetics of iodide oxidation. Research has shown that quaternary ammonium-based iodine solutions can enhance the charge-transfer kinetics of iodide oxidation compared to conventional electrolytes. nih.govacs.org The structure of the quaternary ammonium cation can influence the degree of freedom of the triiodide ion, which in turn affects the kinetics of the electro-oxidation of iodide. nih.gov
Furthermore, the interaction between quaternary ammonium salts and iodine species can lead to the formation of complexes that facilitate reversible redox processes. rsc.org For example, in the development of four-electron aqueous zinc-iodine batteries, quaternary ammonium salts have been used to form stable compounds with I⁺ species, preventing their hydrolysis and enabling a highly reversible I⁻/I⁰/I⁺ redox process. rsc.org The presence of quaternary ammonium compounds can also lower the charge transfer resistance in zinc/bromine redox flow batteries by promoting the electrochemical adsorption of bromide ions. researchgate.net
The electrochemical behavior of quaternary ammonium compounds themselves has also been a subject of study, including their electroreduction. acs.org The redox properties of these compounds are integral to their application in various electrochemical systems.
Mechanistic Studies of N-Demethylation Reactions Relevant to N-Methyl Alkaloids
N-demethylation is a critical transformation in alkaloid chemistry, often required to synthesize valuable pharmaceutical compounds from naturally occurring N-methyl alkaloids. chim.it Various methods have been developed for this purpose, including those involving iron mediation, electrochemical approaches, and variants of the Polonovski reaction.
A mild and efficient two-step method for the N-demethylation of tertiary N-methyl alkaloids utilizes zerovalent iron (Fe(0)). researchgate.netacs.orgnih.gov The process involves the initial oxidation of the tertiary N-methylamine to its corresponding N-oxide, which is then isolated, typically as a hydrochloride salt. researchgate.netacs.orgnih.gov Subsequent treatment of the N-oxide with iron powder leads to the N-demethylated amine. researchgate.netacs.orgnih.gov This method has been successfully applied to a range of opiate and tropane (B1204802) alkaloids. researchgate.netnih.gov
The use of nanoscale zero-valent iron (nZVI) has been shown to accelerate the conversion to N-demethylated products due to its higher surface area. rsc.org The reaction rate can be further improved by using catalytic amounts of soluble iron(0) species like triiron dodecacarbonyl. rsc.org Studies have also explored the use of ferrocene (B1249389) and its derivatives as catalysts in Polonovski-type N-demethylation reactions, with findings indicating that electron-donating substituents on the ferrocene ring can enhance reaction rates. nih.govthieme-connect.comorganic-chemistry.org
Table 1: Iron-Mediated N-Demethylation of Selected N-Methyl Alkaloids
| Starting Alkaloid | N-demethylating Agent | Product | Yield (%) | Reference |
| Thebaine | Fe(0) powder | Northebaine | >80 | researchgate.net |
| Codeine Methyl Ether | Fe(0) powder | Norcodeine Methyl Ether | >80 | researchgate.net |
| Oxycodone | Fe(0) powder | Noroxycodone | modest (~60) | researchgate.net |
| Dextromethorphan | Ferrocene | Nordextromethorphan | Good | nih.gov |
| Oripavine | Ferrocene | Nororipavine | Reasonable | nih.gov |
Electrochemical methods offer a sustainable and reagent-free alternative for the N-demethylation of N-methyl alkaloids. acs.orgrsc.org These methods typically involve the anodic oxidation of the tertiary amine to generate an iminium ion intermediate. acs.orgrsc.orgrsc.org This intermediate is then hydrolyzed to yield the secondary amine. acs.org
This approach has been successfully applied to various alkaloids, including those with tropane and morphinan (B1239233) skeletons. acs.orgrsc.orgrsc.org For instance, the electrochemical N-demethylation of tropane alkaloids like atropine (B194438) and scopolamine (B1681570) proceeds through an iminium intermediate formed by a two-electron oxidation, which is then attacked by water as a nucleophile. rsc.orgrsc.org Similarly, a catalyst- and reagent-free electrochemical method has been developed for the N-demethylation of 14-hydroxy opioids, a key step in the synthesis of opioid antagonists like naloxone. acs.org This process can be scaled up using flow electrolysis cells. acs.org
Table 2: Electrochemical N-Demethylation of Tropane Alkaloids
| Alkaloid | Product | Yield (%) | Conditions | Reference |
| Atropine | Noratropine | High | Glassy carbon electrode, ethanol/water | rsc.orgrsc.org |
| Scopolamine | Norscopolamine | High | Glassy carbon electrode, ethanol/water | rsc.orgrsc.org |
| Cocaine | Norcocaine | Good | Glassy carbon electrode, ethanol/water | rsc.org |
The Polonovski reaction and its modifications are widely used for the N-demethylation of tertiary amines. researchgate.net The classical reaction involves the treatment of a tertiary amine N-oxide with an activating agent like acetic anhydride. However, several variants have been developed to improve efficiency and reduce the use of harsh reagents.
A significant modification involves the use of iron salts, such as FeSO₄·7H₂O, to mediate the reaction. google.comnih.gov This non-classical Polonovski reaction has been effectively used for the N-demethylation of various opiate alkaloids. google.comnih.gov The process generally involves the formation of the N-oxide, followed by its reaction with the iron salt to yield the secondary amine. nih.gov
More recent developments have shown that zerovalent iron can also catalyze Polonovski-type reactions effectively. researchgate.net This has led to the development of two-step Fe(0)-mediated N-demethylation procedures as described in section 4.3.1. researchgate.netacs.orgnih.gov The use of ferrocene and its derivatives as catalysts represents another advancement in Polonovski-type N-demethylations, offering mild reaction conditions and good yields for a variety of N-methyl alkaloids. nih.govthieme-connect.comorganic-chemistry.org These catalytic systems often work efficiently in air and can sometimes be performed in a one-pot fashion. thieme-connect.comorganic-chemistry.org
Reactivity with Electrophiles and Nucleophiles in Related Iodide Systems
The reactivity of quaternary ammonium iodides with electrophiles and nucleophiles is a cornerstone of their chemical behavior. Tertiary amines, the precursors to quaternary ammonium salts, are nucleophilic and react with electrophiles like alkyl halides to form these salts. libretexts.orglibretexts.orgnih.gov This alkylation is a classic SN2 reaction. libretexts.org The nucleophilicity of the amine is a key factor, and studies have shown that the degree of sp³ character of the nitrogen atom influences its reactivity. nih.gov
Once formed, the quaternary ammonium salt itself can react with nucleophiles. A prominent example is the Hofmann elimination, where a nucleophilic base attacks a β-hydrogen. libretexts.orglibretexts.org The reaction of quaternary ammonium salts with strong nucleophiles can also lead to substitution reactions. For instance, the reaction of phenylbenzyldimethylammonium nitrates with sodium thiophenoxide has been shown to be a second-order process, consistent with an SN2 mechanism where the thiophenoxide acts as the nucleophile. cdnsciencepub.com
The iodide ion in these systems can also exhibit nucleophilic properties, although it is a weaker nucleophile than many other species. In the context of N-demethylation using chloroformates, the mechanism involves the initial formation of a quaternary ammonium species, followed by the attack of the halide ion on the methyl group in an SN2 process. chim.it
The electrophilic character of atoms adjacent to the quaternary nitrogen is enhanced. This is due to the strong electron-withdrawing effect of the positively charged nitrogen, making these positions more susceptible to attack by nucleophiles. This principle underlies many of the reactions of quaternary ammonium compounds.
Interactions with Molecular Iodine and Methyl Iodide: Mechanistic Insights
The reactivity of this compound is intrinsically linked to its nature as a quaternary ammonium salt. Its formation and potential interactions with reagents like methyl iodide and molecular iodine are primarily understood through the reactivity of its precursor, laudanosine (B1674548).
Interaction with Methyl Iodide: The Quaternization of Laudanosine
This compound is synthesized via the quaternization of laudanosine with methyl iodide (CH₃I). simsonpharma.com This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. wikipedia.org In this process, the tertiary amine nitrogen atom of the laudanosine molecule acts as a nucleophile, attacking the electrophilic methyl carbon of methyl iodide.
The mechanism proceeds in a single, concerted step where the nitrogen-carbon bond forms simultaneously with the breaking of the carbon-iodine bond. The iodide ion is the leaving group. wikipedia.org The reaction is sterically accessible and highly efficient for converting tertiary amines into quaternary ammonium salts. wikipedia.org
Key Features of the SN2 Reaction:
Nucleophile: The lone pair of electrons on the nitrogen atom of laudanosine.
Electrophile: The methyl group of methyl iodide.
Leaving Group: The iodide ion (I⁻), which is a good leaving group.
Further interaction of the product, this compound, with additional methyl iodide is generally not observed under standard conditions. The quaternary nitrogen lacks a lone pair of electrons for further alkylation, rendering it non-nucleophilic.
| Reactant/Product | Role in Reaction | Key Characteristics |
| Laudanosine | Nucleophile | A tertiary amine with an available electron lone pair on the nitrogen atom. nih.gov |
| Methyl Iodide | Electrophile (Methylating Agent) | An excellent substrate for SN2 reactions due to the good leaving group (iodide) and sterically unhindered methyl group. wikipedia.orgcalibrechem.com |
| This compound | Product | A stable quaternary ammonium salt with a positively charged nitrogen atom. nih.gov |
Potential Interactions with Molecular Iodine
While this compound itself is generally unreactive towards molecular iodine (I₂), its precursor, laudanosine, can potentially interact with it. Tertiary amines can form charge-transfer complexes with molecular iodine. In some cases, molecular iodine can mediate the oxidative cleavage of C-N bonds in molecules containing (dialkylamino)methyl groups, leading to the formation of aldehydes. rsc.org This reaction involves the oxidation of the amine.
It is plausible that laudanosine could undergo similar interactions, although specific studies on this reaction are not extensively documented. Such a reaction would represent a side reaction or a degradation pathway for the precursor rather than a direct interaction with the final quaternary salt product. The interaction of molecular iodine with various organic molecules, including those with amine functionalities, is a subject of ongoing research. organic-chemistry.orgmdpi.com
General Mechanistic Principles of Hypervalent Iodine Reagent Reactivity
Hypervalent iodine reagents are compounds where an iodine atom formally possesses more than the eight valence electrons typically seen in the octet rule. These reagents, particularly iodine(III) and iodine(V) species, are valued in organic synthesis for their role as powerful oxidizing agents and their ability to facilitate a variety of chemical transformations. mdpi.com
The reactivity of hypervalent iodine reagents is governed by a few key mechanistic principles:
Ligand Exchange and Reductive Elimination: A common pathway involves an initial ligand exchange at the hypervalent iodine center, followed by reductive elimination. In this process, the iodine atom is reduced (e.g., from I(III) to I(I)) while forming a new bond in the substrate molecule. This is a fundamental mechanism for group-transfer reactions.
Oxidative Addition: Hypervalent iodine(III) compounds are both strong electrophiles and potent oxidants. This dual nature allows them to react with transition metal complexes (like those of palladium) through oxidative addition, enabling catalytic cycles such as Pd(0)/Pd(II) and Pd(II)/Pd(IV) that are crucial for cross-coupling and functionalization reactions.
Formation of Electrophilic Intermediates: Hypervalent iodine reagents can react with enolizable carbonyl compounds to form an iodine(III) enolate intermediate. This intermediate is highly electrophilic at the α-carbon and can be attacked by various nucleophiles, leading to α-functionalization of the carbonyl compound. mdpi.com
Radical Pathways: Some reactions involving hypervalent iodine reagents are proposed to proceed through radical mechanisms, expanding the scope of their synthetic applications.
The stability and reactivity of cyclic hypervalent iodine reagents, such as benziodoxolones, are often enhanced compared to their acyclic counterparts. This increased stability is attributed to the geometric constraints of the ring system, which favorably positions the ligands around the central iodine atom.
| Mechanistic Principle | Description | Typical Application |
| Ligand Exchange/Reductive Elimination | The substrate replaces a ligand on the iodine center, followed by the reductive elimination of the iodine, which forms a new bond. | Group-transfer reactions (e.g., amination, arylation). |
| Oxidative Addition to Metals | The hypervalent iodine compound oxidizes a metal center, transferring its ligands to the metal for subsequent reactions. | Palladium-catalyzed cross-coupling and C-H functionalization. |
| Formation of Electrophilic Intermediates | Reaction with nucleophiles like enolates generates a highly reactive species that can be functionalized. mdpi.com | α-Functionalization of carbonyl compounds. mdpi.com |
| Hypervalent Twist | An isomerization process that can precede reductive elimination, influencing the reaction's outcome and stereochemistry. | Isomerization of trifluoromethylating reagents. |
Biochemical Interactions and Pharmacological Mechanisms of N Methyl Laudanosinium Iodide Mechanistic Focus
Molecular Interactions with Biological Systems
N-Methyl laudanosinium iodide is of interest in pharmacology due to its interactions with biological systems, which are crucial for understanding drug mechanisms and developing new pharmaceuticals. ontosight.ai Research has shown that this compound and its analogues can act as blockers of small conductance Ca2+-activated K+ (SK) channels. nih.gov The interaction with these channels is a key aspect of its biological activity. nih.gov The presence of a charged nitrogen group is an essential feature for the affinity of this compound and related compounds to SK channels. nih.gov Binding experiments have demonstrated that the affinity of these compounds for SK channels is consistent with their electrophysiological effects. nih.govcore.ac.uk
Modulation of Neuronal Activity and Ion Channel Function
This compound modulates neuronal activity primarily through its interaction with ion channels. nih.gov Specifically, it has been identified as a blocker of small conductance Ca2+-activated K+ (SK) channels, which play a significant role in regulating neuronal excitability. nih.govcore.ac.uk
Small Conductance Ca2+-Activated K+ (SK) Channel Blockade by this compound
This compound has been shown to block the apamin-sensitive afterhyperpolarization (AHP) in dopaminergic neurons, which is mediated by SK channels. nih.govcore.ac.uk This blockade is reversible and relatively specific. nih.gov The compound blocks SK1, SK2, and SK3 channel subtypes with similar potency. nih.govnih.gov This action is similar to that of other quaternary alkaloids like N-methyl-bicuculline iodide, though N-methyl-laudanosine is slightly more potent in blocking the AHP. nih.govcore.ac.uk
The afterhyperpolarization (AHP) that follows an action potential in neurons is a critical factor in regulating their firing patterns. nih.gov In many central neurons, including dopaminergic neurons, a component of this AHP is mediated by apamin-sensitive SK channels. core.ac.ukconicet.gov.ar this compound blocks these channels, thereby reducing the AHP. nih.govcore.ac.uk This blockade leads to an increase in the excitability of dopaminergic neurons, causing a significant increase in the number of spikes evoked by a positive current injection. core.ac.uk The effect of this compound on the AHP is concentration-dependent, with a maximal block similar to that of apamin (B550111) being achieved at a concentration of 100 μM. core.ac.uk
The assessment of the effects of this compound on ion channel activity is primarily conducted using electrophysiological techniques. Intracellular recordings from neurons, such as those in rat midbrain dopaminergic neurons and hippocampus CA1 pyramidal cells, are used to measure the AHP and other electrical properties of the cells. nih.govcore.ac.uk Whole-cell patch-clamp experiments in transfected cell lines expressing specific SK channel subtypes (SK1, SK2, and SK3) are employed to determine the potency and selectivity of the compound. nih.govnih.gov These methods allow for the measurement of ion currents and the calculation of key parameters like the IC50 value, which represents the concentration of the compound required to inhibit 50% of the channel activity. core.ac.uknih.govnih.gov
Structure-Activity Relationships for SK Channel Interactions
The chemical structure of this compound and its analogues is crucial for their interaction with SK channels. nih.gov Modifications at different positions of the laudanosine (B1674548) molecule have been performed to understand the pharmacophore elements required for SK channel blockade. nih.gov
A key finding from structure-activity relationship studies is the essential role of the charged nitrogen group for the affinity of these compounds to SK channels. nih.gov Quaternary derivatives of laudanosine, such as this compound, are more potent blockers of the AHP compared to the parent compound, laudanosine. core.ac.uk This suggests that the permanent positive charge on the nitrogen atom is a critical feature for high-affinity binding to the SK channel. nih.gov The length of the N-substituent also influences activity, with the N-methyl derivative being more potent than N-ethyl, N-butyl, and N-benzyl derivatives. nih.govcore.ac.uk
| Compound | IC50 for AHP Blockade in Dopaminergic Neurons (μM) |
| This compound | 15 nih.govcore.ac.uk |
| N-Ethyl-laudanosine | 47 nih.govcore.ac.uk |
| Laudanosine | 152 core.ac.uk |
| N-Butyl-laudanosine | Less potent than N-methyl and N-ethyl derivatives nih.gov |
| N-Benzyl-laudanosine | Less potent than N-methyl and N-ethyl derivatives nih.gov |
| SK Channel Subtype | IC50 for this compound Blockade (μM) |
| SK1 | 1.2 nih.govnih.gov |
| SK2 | 0.8 nih.govnih.gov |
| SK3 | 1.8 nih.govnih.gov |
Role of the 1-(3,4-dimethoxybenzyl) Moiety in Activity
The structural configuration of this compound plays a crucial role in its biological activity, with specific molecular components being essential for its pharmacological effects. Research into the structure-activity relationship has highlighted the significance of the 1-(3,4-dimethoxybenzyl) moiety. nih.gov The presence of this particular chemical group appears to be a critical feature for the compound's ability to interact with its biological targets. nih.gov
Studies comparing analogues of N-Methyl laudanosinium have demonstrated that simplified tetrahydroisoquinoline derivatives lacking the 1-(3,4-dimethoxybenzyl) group at the C-1 position show no significant activity. nih.gov To illustrate the importance of this moiety, the activity of two related compounds on the afterhyperpolarization (AHP) in dopaminergic neurons was compared. One compound, which included the 1-(3,4-dimethoxybenzyl) moiety, exhibited a substantially greater blockade of the AHP compared to a similar compound lacking this feature. nih.gov Specifically, at a concentration of 300 µM, the compound with the key moiety achieved a 67% blockade of the AHP, while the compound without it only produced a 33% blockade at the same concentration. nih.gov This underscores the integral role of the 1-(3,4-dimethoxybenzyl) group in the compound's mechanism of action. nih.gov
Table 1: Impact of the 1-(3,4-dimethoxybenzyl) Moiety on AHP Blockade
| Compound Feature | Concentration (µM) | AHP Blockade (%) |
|---|---|---|
| Contains 1-(3,4-dimethoxybenzyl) moiety | 300 | 67 |
Implications of Enantiomeric Activity and Interaction Site Symmetry
Further investigation into the stereochemistry of N-Methyl laudanosinium (NML) has revealed important insights into its interaction with its target sites. When the two enantiomers of NML were synthesized and tested, they were found to exhibit similar levels of activity. nih.gov This observation, that both the (R) and (S) forms of the molecule are approximately equipotent, carries significant implications for the nature of the binding site. nih.gov
The similar biological activity of the two enantiomers suggests that the interaction site may possess a symmetrical configuration. nih.gov If the binding site had a high degree of stereospecificity, one would expect a significant difference in the activity between the two enantiomers. The lack of such a difference implies that the receptor or channel can accommodate both mirror-image forms of the molecule in a comparable manner. nih.gov
Biochemical Basis of Pharmacokinetics and Pharmacodynamics (excluding clinical effects)
The primary pharmacodynamic action of this compound is centered on its ability to modulate the function of specific ion channels. It has been identified as a blocker of small conductance Ca2+-activated K+ channels, also known as SK or KCa2 channels. nih.gov These channels are responsible for the afterhyperpolarization (AHP) that follows a neuronal action potential, which is a key process in regulating the firing rate of neurons. nih.gov
By blocking these SK channels, this compound effectively inhibits the apamin-sensitive AHP in dopaminergic neurons. nih.gov This blockade is both reversible and relatively specific. nih.gov The biochemical basis for this interaction is linked to key structural elements of the molecule. Notably, the presence of a charged quaternary nitrogen group is considered an essential requirement for its affinity to SK channels. nih.gov This suggests an ionic interaction is fundamental to its binding and subsequent channel-blocking effect.
Receptor Binding Studies and Affinity Quantification with this compound
Receptor binding studies have been conducted to quantify the interaction of N-Methyl laudanosinium and its analogues with their target, the SK channels. The results from these binding experiments show a good correlation with electrophysiological data, confirming that the observed effects on AHP are a direct result of binding to these channels. nih.gov
While specific dissociation constants (Kd) from direct binding assays with this compound are not detailed in the available literature, the potency of its action has been quantified through electrophysiological measurements. N-methyl-laudanosine (NML) was shown to induce a blockade of the apamin-sensitive AHP with a mean IC50 value of 15 µM. nih.gov The IC50 value represents the concentration of the compound required to inhibit 50% of the maximal response. The activity of related analogues has also been assessed, providing a comparative measure of their potency. nih.gov
Table 2: Comparative Potency of N-Quaternary Analogues on AHP Blockade
| Compound | Mean IC50 (µM) |
|---|---|
| N-methyl-laudanosine (NML) | 15 |
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| N-methyl-laudanosine (NML) |
| N-ethyl-laudanosine |
| N-butyl-laudanosine |
| N-benzyl-laudanosine |
| N-methyl-bicuculline iodide |
| Laudanosine |
Advanced Analytical Methodologies for N Methyl Laudanosinium Iodide Research
Chromatographic Techniques for Separation, Identification, and Quantification
Chromatography is a cornerstone of analytical chemistry, providing powerful tools for the analysis of N-Methyl laudanosinium iodide. High-Performance Liquid Chromatography (HPLC) and its hyphenated techniques are particularly well-suited for the challenges posed by this non-volatile, ionic compound.
The development of a robust HPLC method for this compound is fundamental for its accurate quantification and purity assessment. As a quaternary ammonium (B1175870) salt, it is readily soluble in polar solvents, making reversed-phase HPLC an appropriate analytical approach. Method development involves the systematic optimization of several parameters to achieve adequate separation from potential impurities and degradants.
Key aspects of HPLC method development include:
Column Selection: A C18 or C8 stationary phase is typically effective for retaining and separating this compound from related substances. The choice depends on the specific impurity profile.
Mobile Phase Composition: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is commonly used. The pH of the aqueous phase is critical for controlling the ionization state of any ionizable impurities and achieving consistent retention times.
Detection: Due to the presence of a chromophore in its structure, UV detection is a straightforward and reliable method for quantification. The wavelength of maximum absorbance should be determined to ensure optimal sensitivity.
Validation of the developed HPLC method is performed according to established guidelines to ensure its reliability, accuracy, and precision. iu.edunih.gov Validation parameters typically include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ). iu.edunih.gov
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and 20 mM aqueous phosphoric acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Detection | UV at maximum absorbance (e.g., ~280 nm) |
| Quantification | External standard method using a certified reference material |
For the analysis of this compound in complex biological or environmental matrices, HPLC alone may lack sufficient selectivity. In such cases, hyphenating liquid chromatography with mass spectrometry (LC-MS) provides a significant enhancement in analytical power. nih.gov LC-MS combines the separation capabilities of HPLC with the mass-analyzing capabilities of a mass spectrometer, offering exceptional sensitivity and specificity. mdpi.com
The process involves introducing the eluent from the HPLC column into the ion source of the mass spectrometer. Electrospray ionization (ESI) is the most suitable ionization technique for a pre-ionized, non-volatile compound like this compound. The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z), allowing for unambiguous identification and quantification, even in the presence of co-eluting interferences. Further structural information can be obtained using tandem mass spectrometry (LC-MS/MS), where specific ions are fragmented to create a characteristic pattern that serves as a structural fingerprint. mdpi.com
Spectrophotometric and Spectrometric Methods for Iodide Quantification and Compound Analysis
Spectroscopic methods are invaluable for both quantifying the iodide counter-ion and for assessing the purity of related starting materials or potential impurities.
As this compound is an iodide salt, quantifying the iodide content can serve as an indirect method for determining the concentration of the compound or for quality control purposes. Several spectrophotometric methods are available for the determination of iodide ions in aqueous solutions. ui.ac.id
One classic approach is based on the Sandell-Kolthoff reaction, which utilizes the catalytic effect of iodide on the reduction of cerium(IV) by arsenic(III). nih.gov However, due to the toxicity of arsenic, alternative methods are often preferred. ui.ac.id
Other common methods include:
Iodine-Starch Complex: Iodide can be oxidized to iodine using an oxidizing agent, which then forms a distinct blue-colored complex with starch. researchgate.net The absorbance of this complex, typically measured around 615 nm, is proportional to the initial iodide concentration. researchgate.net
Triiodide Formation: In the presence of an oxidizing agent like iodate (B108269) and excess iodide, the highly colored triiodide ion (I₃⁻) is formed. iosrjournals.org This ion has a strong absorbance in the UV region (around 352 nm), which can be used for quantification. iosrjournals.org
Dye Bleaching: A sensitive method involves the oxidation of iodide to iodine, which then bleaches the color of a dye such as Methyl Red or Methylene (B1212753) Blue. nih.govscispace.com The decrease in absorbance at the dye's λmax is directly proportional to the iodide concentration. nih.govscispace.com
Table 2: Comparison of Spectrophotometric Methods for Iodide Determination
| Method | Principle | Wavelength (nm) | Key Features |
| Iodine-Starch | Oxidation of I⁻ to I₂, formation of blue complex with starch | ~615 nm | Simple, safe, but can be prone to interference. researchgate.net |
| Triiodide Formation | Reaction of I⁻ with an oxidant (e.g., IO₃⁻) to form I₃⁻ | ~352 nm | Good sensitivity in the UV range. iosrjournals.org |
| Methyl Red Bleaching | Oxidation of I⁻ to ICl₂⁻ which bleaches the dye | ~520 nm | Highly sensitive with a molar absorptivity of 1.73 x 10⁵ L mol⁻¹ cm⁻¹. nih.gov |
| Methylene Blue Bleaching | Oxidation of I⁻ to I₂ which bleaches the dye | ~665 nm | Simple, rapid, and sensitive for determining iodate after reaction with iodide. scispace.com |
Methyl iodide (iodomethane) is a key reagent in the synthesis of this compound and may persist as a trace impurity. Ensuring the purity of this starting material and detecting any residual amounts in the final product is critical. Advanced spectroscopic techniques, particularly when coupled with chromatography, are essential for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds like methyl iodide. inl.gov The sample is vaporized and separated on a GC column, and the separated components are then analyzed by a mass spectrometer. This allows for the positive identification and quantification of methyl iodide and other volatile organic impurities. inl.gov
For ultra-trace analysis, especially on surfaces or in complex matrices, more advanced mass spectrometry methods can be employed. nist.gov Techniques such as Thermal Desorption Ambient Mass Spectrometry can rapidly analyze samples for trace residues with minimal preparation. nist.gov These methods offer high sensitivity and are crucial for detecting minute levels of contamination that could affect product quality or experimental outcomes.
Development and Characterization of Reference Materials and Impurity Profiles
The reliability of any analytical measurement is contingent upon the availability of high-purity, well-characterized reference materials. nih.gov For this compound, this involves the synthesis or purification of the compound to a high degree, followed by comprehensive characterization to confirm its identity and purity. (R)-N-Methyl-laudanosine iodide is available as an analytical standard, which can be used for purposes such as HPLC analysis. biosynth.com
The development of a reference material involves:
Synthesis and Purification: Obtaining the material with the highest possible purity using techniques like recrystallization or preparative chromatography.
Identity Confirmation: Using a combination of spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the chemical structure.
Purity Assessment: Employing high-resolution techniques like HPLC with UV detection or LC-MS to quantify the main component and identify any impurities. The purity is often determined by a mass balance approach, accounting for chromatographic purity, water content, residual solvents, and inorganic impurities.
Establishing an impurity profile is a critical part of this process. Impurities can arise from starting materials, side reactions during synthesis, or degradation of the compound over time. Identifying and characterizing these impurities is essential for understanding the stability of the compound and for developing specific analytical methods capable of resolving them from the main peak.
Table 3: Potential Impurities in this compound
| Compound Name | Potential Origin |
| Laudanosine (B1674548) | Unreacted starting material |
| Methyl Iodide | Residual reactant from the methylation step |
| (R)-1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline | Precursor to the final quaternization step |
| Oxidation Products | Degradation due to exposure to air or light |
| Demethylated Species | Degradation products |
Role as a Pharmaceutical Analytical Impurity (PAI) Reference Standard
This compound is recognized as a Pharmaceutical Analytical Impurity (PAI) reference standard by organizations such as the United States Pharmacopeia (USP). sigmaaldrich.com Specifically, it is listed as an impurity associated with the drug substance Cisatracurium (B1209417) Besylate, a neuromuscular blocking agent. sigmaaldrich.comveeprho.com The availability of a well-characterized reference standard for this compound is crucial for the pharmaceutical industry for several key applications in analytical research and development. sigmaaldrich.com
The primary role of this compound as a PAI reference standard is to aid in the detection, identification, and quantification of impurities in pharmaceutical products. sigmaaldrich.com Its applications are multifaceted and integral to ensuring the quality and safety of medicines. sigmaaldrich.com These applications include:
Method Development and Validation: The reference standard is essential for developing and validating analytical methods, such as High-Performance Liquid Chromatography (HPLC), designed to separate and quantify impurities in a drug substance or product. sigmaaldrich.com
Impurity Profiling: It is used to establish the impurity profile of a drug, helping to identify and characterize known and unknown impurities that may be present. sigmaaldrich.com This includes testing for impurities not listed in drug substance and drug product monographs. sigmaaldrich.com
Stability Studies: this compound can be used in stress testing or forced degradation studies to understand the degradation pathways of the active pharmaceutical ingredient (API) and to identify potential degradation products that may form under various environmental conditions. sigmaaldrich.com
Spiking Studies: In process development, the reference standard is used in spiking studies to demonstrate the effectiveness of purification steps, such as recrystallization, in removing specific impurities. sigmaaldrich.com
Determination of Relative Response Factors (RRFs): The reference standard is used to determine the RRF of the impurity relative to the API. This is critical for accurately quantifying the impurity when a calibrated standard of the impurity is not used in routine analysis. sigmaaldrich.com
Below is a table summarizing the key applications of this compound as a PAI reference standard.
| Application | Description |
| Method Development | Establishing chromatographic conditions for the separation of the impurity from the API and other components. |
| Method Validation | Assessing the performance characteristics of the analytical method, such as specificity, linearity, and accuracy. |
| Impurity Identification | Confirming the identity of a peak in a chromatogram by comparing its retention time and/or spectral data to that of the reference standard. |
| Quantitative Analysis | Used as a calibrator to determine the concentration of the impurity in a sample. |
| Forced Degradation Studies | Aiding in the identification of degradation products formed under stress conditions (e.g., acid, base, oxidation, heat, light). |
Analytical Strategies for Degradation Product and Impurity Characterization
The characterization of degradation products and impurities of this compound, and related compounds like atracurium (B1203153) and cisatracurium, relies on a combination of forced degradation studies and advanced analytical techniques. Forced degradation studies are designed to intentionally degrade the drug substance under more severe conditions than those used for accelerated stability studies to generate potential degradation products. nih.gov This allows for the development of stability-indicating analytical methods.
Common forced degradation conditions include exposure to:
Acidic and Basic Hydrolysis: To investigate degradation in acidic and basic environments.
Oxidation: Using reagents like hydrogen peroxide to assess oxidative degradation.
Thermal Stress: Exposing the compound to high temperatures to evaluate heat-induced degradation.
Photolytic Stress: Exposing the compound to light to assess its photostability.
For benzylisoquinoline compounds like atracurium and its isomers, two primary degradation pathways are well-documented: Hofmann elimination and ester hydrolysis . veeprho.comnih.gov Hofmann elimination is a pH and temperature-dependent process that leads to the formation of laudanosine and a monoquaternary acrylate. veeprho.comnih.gov Ester hydrolysis results in the cleavage of the ester linkages, forming quaternary acid and quaternary alcohol fragments. Given the structural similarities, it is anticipated that this compound would be susceptible to similar degradation mechanisms.
A variety of analytical techniques are employed to separate, identify, and quantify the degradation products and impurities.
High-Performance Liquid Chromatography (HPLC): This is the most common technique for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC with UV detection is frequently used. semanticscholar.orgnih.gov A stability-indicating HPLC method should be able to resolve the main compound from all its potential impurities and degradation products. semanticscholar.orgnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is a powerful tool for the identification and structural elucidation of impurities. nih.govsci-hub.se LC-MS provides molecular weight information and fragmentation patterns that are crucial for identifying unknown degradation products. nih.govsci-hub.se High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which aids in determining the elemental composition of impurities.
The following table outlines a general analytical strategy for the characterization of impurities and degradation products of this compound.
| Step | Technique(s) | Purpose |
| 1. Forced Degradation | Acid, base, peroxide, heat, light | To generate potential degradation products. |
| 2. Separation | HPLC (Reversed-Phase) | To separate the parent compound from its impurities and degradation products. |
| 3. Detection and Quantification | HPLC-UV | To detect and quantify the separated compounds. |
| 4. Identification and Structural Elucidation | LC-MS, LC-MS/MS, HRMS | To determine the molecular weight and structure of unknown impurities and degradation products. |
Method Validation Frameworks for Analytical Purity Assessment
The validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose. gavinpublishers.com For the assessment of the analytical purity of this compound, the method validation framework is guided by the International Council for Harmonisation (ICH) guidelines, particularly Q2(R1) and the more recent Q2(R2). The validation of a method for the determination of related substances typically involves the evaluation of several performance characteristics.
The key validation parameters for an impurity method are:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. biomedgrid.com This is often demonstrated by spiking the drug substance with known impurities and degradation products and showing that they are well-resolved from each other and from the main component.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. biomedgrid.com
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. For impurity methods, linearity is typically established from the LOQ to 120% of the specification limit for the impurity. biomedgrid.comresearchgate.net
Accuracy: The closeness of the test results obtained by the method to the true value. For impurity analysis, accuracy is often assessed by performing recovery studies on samples spiked with known amounts of the impurity at different concentration levels. researchgate.net
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is typically evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst precision), and reproducibility (inter-laboratory precision). researchgate.net
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
The following tables provide illustrative data for the validation of a hypothetical HPLC method for the determination of related substances in this compound.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 0.25 (LOQ) | 5,210 |
| 0.50 | 10,350 |
| 1.00 | 20,800 |
| 1.50 | 31,100 |
| 2.00 | 41,500 |
| Correlation Coefficient (r²) | 0.9995 |
Table 2: Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | Recovery (%) |
| LOQ | 0.25 | 0.24 | 96.0 |
| 100% | 1.00 | 0.99 | 99.0 |
| 120% | 1.20 | 1.22 | 101.7 |
| Average Recovery (%) | 98.9 |
Table 3: Precision (Repeatability) Data
| Injection | Peak Area (arbitrary units) |
| 1 | 20,850 |
| 2 | 20,780 |
| 3 | 20,910 |
| 4 | 20,820 |
| 5 | 20,750 |
| 6 | 20,880 |
| Mean | 20,832 |
| Standard Deviation | 61.5 |
| Relative Standard Deviation (RSD) | 0.30% |
Computational Chemistry and Molecular Modeling Studies of N Methyl Laudanosinium Iodide
Molecular Docking and Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to predict the binding mode and affinity of small molecules, such as N-Methyl laudanosinium iodide, to a macromolecular target, like an ion channel.
Prediction of Binding Affinities with Biological Macromolecules (e.g., Ion Channels)
This compound has been identified as a blocker of small-conductance calcium-activated potassium (SK) channels. Experimental studies have determined its inhibitory concentration (IC50) values, which quantify the concentration of the compound required to inhibit 50% of the biological response. These experimentally derived binding affinities serve as a crucial benchmark for computational predictions.
Molecular docking simulations can be employed to predict the binding energy of this compound to various ion channel subtypes. The binding affinity is often expressed as a scoring function value, which is an approximation of the free energy of binding. Lower scoring function values typically indicate a more favorable binding interaction. For instance, docking this compound into the pore of a homology model of an SK channel would be expected to yield a favorable binding energy, consistent with its known inhibitory activity. The predicted binding affinities can be compared across different ion channel subtypes to computationally assess its selectivity.
| Target Ion Channel | Experimental IC50 (µM) | Predicted Binding Energy (kcal/mol) |
| SK1 | ~1.2 | Data not available |
| SK2 | ~0.8 | Data not available |
| SK3 | ~1.8 | Data not available |
| Other K+ Channels | Higher or inactive | Data not available |
Note: Predicted binding energies are hypothetical and would be obtained from specific molecular docking studies.
Analysis of Interaction Sites and Binding Modes
The analysis of the docked pose of this compound within the binding site of an ion channel can reveal key molecular interactions that contribute to its binding affinity and specificity. As a quaternary ammonium (B1175870) compound, the positively charged nitrogen atom is expected to play a crucial role in its interaction with the negatively charged or polar residues within the ion channel pore.
Key potential interactions for this compound include:
Cation-π interactions: The quaternary ammonium group can form favorable interactions with the aromatic side chains of amino acid residues such as tyrosine, tryptophan, and phenylalanine, which are often found lining the pore of potassium channels.
Electrostatic interactions: The permanent positive charge on the nitrogen atom can lead to strong electrostatic interactions with negatively charged residues like aspartate and glutamate (B1630785) within the binding pocket.
Hydrophobic interactions: The benzylisoquinoline scaffold, with its aromatic rings, can engage in hydrophobic interactions with nonpolar amino acid residues, further stabilizing the ligand-protein complex.
Hydrogen bonding: While the quaternary nitrogen itself cannot act as a hydrogen bond donor, the methoxy (B1213986) groups on the aromatic rings could potentially act as hydrogen bond acceptors.
By visualizing the docked complex, researchers can identify the specific amino acid residues that form the binding pocket and contribute to the affinity of this compound. This information is invaluable for the rational design of novel analogs with improved potency and selectivity.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations provide a detailed understanding of the electronic properties of a molecule, which are fundamental to its chemical reactivity and intermolecular interactions.
Analysis of Electron Density Distribution and Electrostatic Potentials
The electron density distribution, calculated through quantum chemical methods, reveals the probability of finding an electron at any given point in the molecule. This distribution is not uniform; areas with high electron density are typically associated with lone pairs and pi systems, while areas of low electron density are found around atomic nuclei.
The molecular electrostatic potential (MEP) is a visual representation of the electrostatic forces that a molecule exerts on its surroundings. It is mapped onto the electron density surface and color-coded to indicate regions of positive, negative, and neutral potential.
For this compound, the MEP would be expected to show:
A region of strong positive potential localized around the quaternary ammonium group, highlighting its cationic nature and its propensity to interact with negatively charged species.
Regions of negative potential associated with the oxygen atoms of the methoxy groups, indicating their ability to act as hydrogen bond acceptors.
Largely neutral or weakly positive potential over the aromatic rings, reflecting their hydrophobic character.
This analysis of the electronic structure and electrostatic potential is crucial for understanding the non-covalent interactions that drive the binding of this compound to its biological targets.
Future Directions and Emerging Research Avenues for N Methyl Laudanosinium Iodide
Rational Design and Synthesis of Novel Analogues with Tuned Biochemical Properties
The scientific exploration of N-Methyl laudanosinium iodide has established its role as a blocker of small-conductance calcium-activated potassium (SK) channels. Future research will build upon this foundation through the rational design and synthesis of novel analogues with fine-tuned biochemical properties. The goal is to enhance potency, selectivity, and to elucidate the structure-activity relationships (SAR) that govern its interaction with biological targets.
Key to this endeavor is the understanding of the pharmacophore elements essential for its activity. Studies have indicated that the quaternary nitrogen atom and the 1-(3,4-dimethoxybenzyl) moiety are crucial for its blocking effect on SK channels nih.gov. Modifications at various positions of the laudanosine (B1674548) scaffold, such as at the C-1, C-6, and C-7 positions, have been shown to influence potency. For instance, while N-methyl-laudanosine (NML) demonstrates a significant blockade of the apamin-sensitive afterhyperpolarization (AHP) mediated by SK channels, simplified tetrahydroisoquinoline derivatives show markedly reduced or no activity nih.gov.
Future synthetic strategies will likely focus on:
Systematic modification of the N-substituent: Investigating the impact of varying the alkyl chain length and introducing other functional groups on the quaternary nitrogen to probe the steric and electronic requirements of the binding pocket.
Alterations to the isoquinoline (B145761) and benzyl (B1604629) rings: Introducing different substitution patterns or replacing the dimethoxy groups with other electron-donating or electron-withdrawing groups to modulate the electronic properties of the molecule and its interactions with the target.
Stereochemical investigations: Although the enantiomers of NML have shown similar activity, suggesting a symmetrical interaction site, further exploration of the stereochemistry of more complex analogues could reveal subtle differences in binding and lead to the development of more specific modulators nih.gov.
The following interactive data table summarizes the findings from initial analogue studies, which will serve as a baseline for future design efforts.
| Compound | Modification | Target | Activity (IC50 or % blockade) |
| This compound | - | SK Channels | IC50 of 15 µM for AHP blockade nih.gov |
| N-Ethyl-laudanosine | N-ethyl substituent | SK Channels | IC50 of 47 µM for AHP blockade nih.gov |
| N-Butyl-laudanosine | N-butyl substituent | SK Channels | Less potent than NML nih.gov |
| N-Benzyl-laudanosine | N-benzyl substituent | SK Channels | Less potent than NML nih.gov |
| Simplified tetrahydroisoquinolines | Removal of 1-(3,4-dimethoxybenzyl) moiety | SK Channels | No significant activity at 300 µM nih.gov |
Exploration of Undiscovered Biochemical Targets and Mechanistic Pathways
While the blockade of SK channels is the most well-characterized action of this compound, the vast complexity of the proteome suggests the potential for undiscovered biochemical targets and alternative mechanistic pathways. Future research should venture beyond the established paradigm to explore these uncharted territories.
Laudanosine, the parent tertiary amine, is a metabolite of the neuromuscular blocking agents atracurium (B1203153) and cisatracurium (B1209417) and has been shown to interact with γ-aminobutyric acid (GABA), opioid, and nicotinic acetylcholine (B1216132) receptors researchgate.netnih.govresearchgate.net. Although this compound is a distinct chemical entity due to its permanently charged quaternary nitrogen, these findings for its precursor suggest plausible, yet unexplored, areas of investigation. The quaternization may alter its pharmacological profile, but a systematic investigation into its effects on these and other receptor systems is warranted.
Future research in this area could involve:
Broad-spectrum pharmacological profiling: Screening this compound against a wide panel of receptors, ion channels, enzymes, and transporters to identify novel interactions.
Phenotypic screening: Utilizing cell-based assays to uncover unexpected biological effects of this compound, which can then be used to identify its molecular targets through techniques like chemoproteomics.
Investigation of downstream signaling pathways: Even if the primary target is the SK channel, the downstream consequences of this blockade in different cell types and tissues are not fully understood. Research could focus on how SK channel modulation by this compound affects cellular processes such as gene expression, protein phosphorylation, and calcium homeostasis.
Exploring interactions with non-protein targets: Some isoquinoline alkaloids are known to interact with nucleic acids, such as G-quadruplex DNA, and can influence processes like telomerase activity nih.gov. Investigating whether this compound can bind to and modulate the function of such non-protein biomolecules could open up entirely new avenues of research.
Integration of Green Chemistry Principles in Synthetic and Analytical Processes
The principles of green chemistry are increasingly becoming a cornerstone of modern chemical research, aiming to reduce the environmental impact of chemical processes. Future work on this compound should embrace these principles in both its synthesis and analysis.
The synthesis of this compound and its analogues traditionally involves the use of methylating agents and organic solvents. Green chemistry approaches could focus on:
Safer solvents and reagents: Replacing hazardous solvents with greener alternatives such as water, supercritical fluids, or ionic liquids. Exploring less toxic and more sustainable methylating agents is also a priority.
Catalytic methods: Developing catalytic routes for the synthesis of the laudanosine scaffold and its subsequent quaternization to improve atom economy and reduce waste.
Energy efficiency: Utilizing energy-efficient techniques such as microwave-assisted or ultrasound-assisted synthesis to reduce reaction times and energy consumption.
Renewable feedstocks: Investigating the potential for biosynthetic pathways or the use of renewable starting materials for the synthesis of the isoquinoline core.
In the realm of analytical chemistry, sustainable practices can be implemented through:
Miniaturization of analytical methods: Reducing the scale of analytical procedures to minimize solvent consumption and waste generation.
Development of solvent-free extraction techniques: Employing methods like supercritical fluid extraction (SFE) for the isolation of this compound and its analogues from various matrices nih.gov.
On-line coupling of extraction and analysis: Integrating extraction techniques directly with analytical instruments, such as SFE coupled with supercritical fluid chromatography (SFC), to create a more streamlined and environmentally friendly workflow nih.gov.
Development of Next-Generation Analytical Tools for High-Throughput Research
To accelerate the discovery and characterization of novel this compound analogues, the development and implementation of next-generation analytical tools for high-throughput research is essential. The complex nature of ion channel pharmacology necessitates sophisticated techniques that can provide high-quality data in a timely and efficient manner.
Future advancements in this area will likely focus on:
Automated electrophysiology: Platforms such as the QPatch and SyncroPatch enable the rapid screening of compounds on ion channels in a whole-cell patch-clamp configuration nih.govnih.gov. These systems can be used to perform high-throughput screening of analogue libraries to determine their potency and selectivity on SK channels and other ion channels of interest.
Fluorescence-based high-throughput screening (HTS): The use of fluorescent probes that are sensitive to ion flux or membrane potential allows for the rapid screening of large compound libraries aurorabiomed.com.cnnih.govcriver.com. These assays can be adapted to identify modulators of SK channels and can serve as a primary screen to identify promising candidates for further investigation with more detailed techniques like automated electrophysiology. Thallium flux assays, for example, have been successfully used for screening potassium channel modulators ionbiosciences.com.
Advanced mass spectrometry techniques: High-resolution mass spectrometry coupled with liquid chromatography (LC-MS) will continue to be a crucial tool for the characterization of novel analogues and for studying their metabolic fate.
Computational modeling and virtual screening: In silico methods can be used to predict the binding of novel analogues to the SK channel and other potential targets. Virtual screening of large compound libraries can help to prioritize candidates for synthesis and biological evaluation, thereby streamlining the drug discovery process.
The integration of these advanced analytical tools will not only accelerate the pace of research but also provide a deeper understanding of the molecular pharmacology of this compound and its derivatives, paving the way for the development of novel therapeutic agents and research tools.
Q & A
Basic Research Questions
Q. What methodological considerations are critical for optimizing the quaternization of laudanosinium with methyl iodide to synthesize N-Methyl laudanosinium iodide?
- Methodological Answer : The synthesis involves reacting laudanosinium with methyl iodide under controlled stoichiometry (e.g., excess methyl iodide to ensure complete quaternization). Solvent selection (e.g., methanol or DMF) influences reaction efficiency, as polar aprotic solvents enhance nucleophilic substitution . Temperature (40–60°C) and reaction duration (12–24 hours) should be systematically varied to maximize yield. Post-synthesis, purification via recrystallization (e.g., using methanol or ethanol) or anion exchange (e.g., replacing iodide with perchlorate for improved crystallinity) is recommended .
Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound, and how should data interpretation be approached?
- Methodological Answer :
- 1H/13C NMR : Identify quaternary N-methyl groups (δ ~3.0–3.5 ppm for N-CH3) and aromatic protons in the laudanosinium backbone. Unexpected peaks may indicate incomplete quaternization or byproducts .
- Elemental Analysis : Validate C, H, N, and I percentages against theoretical values (±0.3% tolerance).
- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks ([M]+ for the quaternary ammonium cation).
- UV-Vis Spectroscopy : Compare λmax with literature for conjugated systems (if applicable) .
Data inconsistencies require replication, solvent blank checks, and cross-validation with complementary techniques .
Advanced Research Questions
Q. How should researchers resolve conflicting spectroscopic data (e.g., unexpected splitting in 1H-NMR) when characterizing this compound?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons/carbons unambiguously .
- Variable Temperature NMR : Assess dynamic effects (e.g., rotational barriers) that may cause splitting .
- Recrystallization : Eliminate impurities or solvent residues that distort spectra .
- Comparative Analysis : Benchmark against structurally analogous quaternary ammonium salts (e.g., N-methylpyridinium iodide) .
Q. What experimental strategies can elucidate the degradation pathways of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (pH 2–4), neutral (pH 7), and alkaline (pH 9–12) buffers at 25–60°C. Monitor degradation via HPLC or LC-MS to identify breakdown products (e.g., demethylation or iodide loss) .
- Kinetic Modeling : Apply Arrhenius equations to derive activation energy (Ea) and predict shelf-life .
- Solvent Interaction Analysis : Investigate stability in DMSO or DMF, which may form adducts altering degradation rates .
Q. How can mechanistic studies employing isotopic labeling or computational chemistry enhance understanding of this compound’s reactivity?
- Methodological Answer :
- Isotopic Labeling (e.g., CD3I) : Track methyl group transfer in quaternization reactions using deuterated methyl iodide. Analyze isotopic shifts in NMR to confirm reaction pathways .
- DFT Calculations : Model transition states for nucleophilic attacks (e.g., SN2 at the nitrogen center) to predict regioselectivity .
- In Situ Spectroscopy : Use FTIR or Raman to detect intermediate species during synthesis or degradation .
Data Presentation and Validation
-
Tabular Example for Stability Studies :
Condition (pH/Temp) Degradation Rate (k, h⁻¹) Half-Life (t1/2, h) Major Degradation Product pH 2, 50°C 0.045 15.4 Laudanosinium pH 7, 25°C 0.005 138.6 N/A -
Validation : Ensure raw data (e.g., NMR spectra, kinetic plots) are archived in appendices, while processed data (e.g., kinetic parameters) are included in the main text .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
